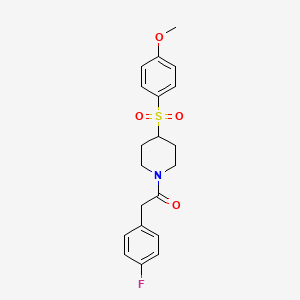

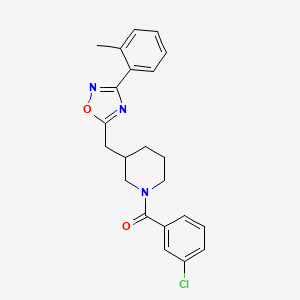

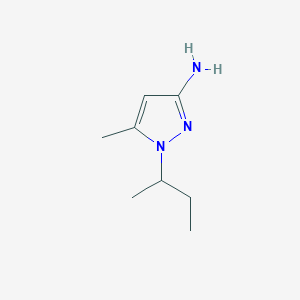

![molecular formula C6H8O2 B2919416 3-Oxabicyclo[3.2.0]heptan-2-one CAS No. 2983-95-1](/img/structure/B2919416.png)

3-Oxabicyclo[3.2.0]heptan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Several synthetic approaches have been explored to access 3-Oxabicyclo[3.2.0]heptan-2-one. Notably, desymmetrization strategies have been employed to achieve stereoselective synthesis of this core building block. Researchers have utilized various chiral catalysts and substrates to control the formation of the bicyclic ring system .

Aplicaciones Científicas De Investigación

Synthesis and Conformational Analysis

3-Oxabicyclo[3.2.0]heptan-2-one has been used in the synthesis of nucleoside analogues, particularly as conformational mimics of anti-HIV agents. These compounds are synthesized using modified Vorbrüggen conditions and their conformational behaviors are studied through NMR spectroscopy and X-ray crystallography (Alibés et al., 2006).

Asymmetric Synthesis of Substructures

In another application, 3-Oxabicyclo[3.2.0]heptan-2-one derivatives have been utilized in the asymmetric synthesis of the 2-oxabicyclo[3.2.0]heptane substructure of pestalotiopsin A. This synthesis involves the preparation of cyclobutane derivatives in enantioenriched form (Takao et al., 2005).

Baeyer-Villiger Oxidation Studies

The compound is also significant in studying the regioselectivity of Baeyer-Villiger oxidation. Research has shown how different substituents affect the oxidation process, leading to various bicyclic compounds (Árvai et al., 1992).

Structural Analysis of Derivatives

The structural analysis of various derivatives of 3-Oxabicyclo[3.2.0]heptan-2-one, such as tetradecoxymethyl side chains, has been conducted to understand their geometry and hydrogen bonding behaviors (Kelly et al., 2012).

Synthesis of Illicium Sesquiterpenes

A stereoselective synthesis of a 3-Oxabicyclo[3.2.0]heptan-2-one core building block toward Illicium sesquiterpenes has been achieved via desymmetrization, demonstrating its utility in creating complex natural products (Liu & Wang, 2018).

Photocyclization and Drug Discovery

It also finds applications in drug discovery as a building block. A method involving intramolecular photocyclization was developed to synthesize substituted 3-azabicyclo[3.2.0]heptanes, indicating its potential in drug synthesis (Denisenko et al., 2017).

Propiedades

IUPAC Name |

3-oxabicyclo[3.2.0]heptan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c7-6-5-2-1-4(5)3-8-6/h4-5H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFCQYSTPCFCII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C1COC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxabicyclo[3.2.0]heptan-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

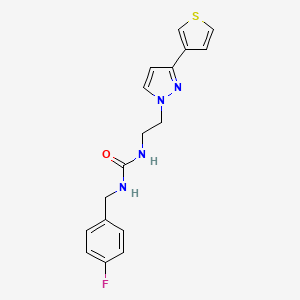

![1,3,5-Trimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazole-4-sulfonamide](/img/structure/B2919340.png)

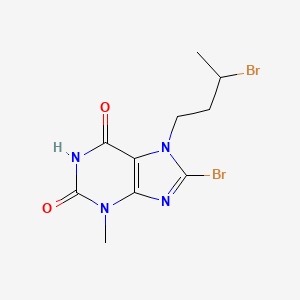

![2-Methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]pyrazole-3-carboxylic acid](/img/structure/B2919343.png)

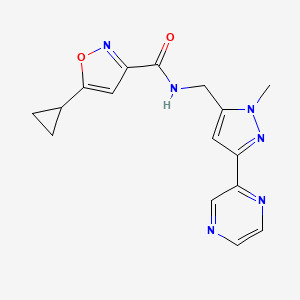

![2-mercapto-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2919344.png)

![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-2-methylpropanamide](/img/structure/B2919352.png)

![8-(3-Methyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B2919354.png)